A Technical Guide to the Research Applications of the p97 Inhibitor CB-5083
A Technical Guide to the Research Applications of the p97 Inhibitor CB-5083
A Note on Terminology: This guide focuses on the research applications of the potent p97 inhibitor, CB-5083. Initial searches for "Melaminsulfone sodium salt" identify it as a synonym for 4-N-Desmethylmetamizole Sodium Salt, an impurity of the non-steroidal anti-inflammatory drug (NSAID) Dipyrone. Given the context of this request for an in-depth technical guide for researchers in drug development, it is highly probable that the intended subject was a targeted research compound. CB-5083, a compound of significant interest in cancer and neurodegenerative disease research, is extensively detailed herein.
Introduction: The Central Role of p97 in Cellular Proteostasis
Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that is fundamental to maintaining protein homeostasis (proteostasis).[1][2] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures such as the endoplasmic reticulum (ER), mitochondria, and chromatin, thereby facilitating their degradation by the proteasome.[1][3] This activity is critical for several key cellular processes, including the endoplasmic reticulum-associated degradation (ERAD) pathway, DNA damage repair, and autophagy.[4][5][6]
Cancer cells, with their high rates of protein synthesis and proliferation, are particularly dependent on robust proteostasis machinery to manage the burden of misfolded and aggregated proteins.[3][4] This reliance creates a therapeutic vulnerability, making p97 an attractive target for anticancer drug development.[3][4]
CB-5083: A First-in-Class p97 Inhibitor
CB-5083 is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of p97.[3][7] It acts as a reversible, ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of p97 with a reported IC50 of approximately 11 nM.[7]
Mechanism of Action
By binding to the ATP-binding pocket of the D2 domain, CB-5083 prevents the conformational changes necessary for p97's segregase activity.[3][5] This inhibition leads to a cascade of cellular events, primarily centered around the disruption of protein degradation pathways.[8] The immediate consequences of p97 inhibition by CB-5083 include:
-
Accumulation of Poly-ubiquitinated Proteins: A hallmark of p97 inhibition is the cellular accumulation of poly-ubiquitinated proteins, particularly those linked via K48 of ubiquitin, which are destined for proteasomal degradation.[4][8]
-
Induction of the Unfolded Protein Response (UPR): The blockage of ERAD, a critical p97-dependent pathway for clearing misfolded proteins from the ER, leads to ER stress and the activation of the UPR.[4][8] This is a signaling network that initially aims to restore proteostasis but can trigger apoptosis if the stress is prolonged or irresolvable.[4][5]
-
Apoptosis: Sustained ER stress and the accumulation of toxic protein aggregates ultimately lead to programmed cell death, or apoptosis, in susceptible cells.[1][8]
Research Applications of CB-5083
The unique mechanism of action of CB-5083 has made it a valuable tool for investigating the role of p97 in various pathological contexts.
Cancer Research
CB-5083 has demonstrated broad anti-tumor activity across a range of hematological and solid tumor models.[6]
-
Multiple Myeloma: This malignancy is characterized by the excessive production of monoclonal immunoglobulins, placing a high demand on the ER and the UPR. CB-5083 has shown potent activity in multiple myeloma cell lines and in vivo models, including those resistant to proteasome inhibitors.[5]
-
Solid Tumors: Preclinical studies have shown the efficacy of CB-5083 in xenograft models of various solid tumors.[6]
-
Combination Therapies: The distinct mechanism of CB-5083, acting upstream of the proteasome, makes it a prime candidate for combination therapies with proteasome inhibitors like bortezomib, with studies showing synergistic effects.
-
Radiosensitization: CB-5083 has been shown to act as a radiosensitizer in bladder cancer models by promoting excessive MRE11-dependent DNA end resection, leading to defective DNA repair and increased cell killing following ionizing radiation.[9]
Neurodegenerative Diseases
Mutations in the gene encoding p97 are linked to a multisystem proteinopathy known as Inclusion Body Myopathy with Paget's disease of bone and Fronto-temporal Dementia (IBMPFD). This has spurred interest in the role of p97 in neurodegenerative diseases characterized by protein aggregation. While CB-5083's development for cancer was halted due to off-target effects on vision, its potential for treating VCP-related diseases at lower doses is being explored.[10]
Virology
p97 is co-opted by numerous viruses for various stages of their life cycle, including entry, replication, and egress.[2] This makes p97 a potential host-directed antiviral target. The utility of CB-5083 in this context is an active area of research.
Experimental Protocols and Methodologies
Compound Preparation and Storage
-
Solubilization: CB-5083 is sparingly soluble in warmed ethanol and can be dissolved in DMSO to create stock solutions.[11] For in vivo studies, it can be formulated in an aqueous solution of 0.5% methyl cellulose.[10]
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.[11][12]
In Vitro Assays
A common workflow for evaluating the cellular effects of CB-5083 is as follows:
Caption: In Vitro Workflow for CB-5083 Evaluation.
In Vivo Xenograft Models
-
Tumor Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with CB-5083 (e.g., 25 mg/kg, oral gavage) or vehicle control.[9]
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze biomarkers of p97 inhibition, such as the accumulation of poly-ubiquitinated proteins and UPR markers.[13]
Data Presentation
The following table summarizes key quantitative data for CB-5083 from various sources:
| Parameter | Value | Cell Line/System | Reference |
| p97 ATPase IC50 | 11 nM | Cell-free assay | [7] |
| Cytotoxicity IC50 | 0.68 µM | A549 (72h) | [7] |
| K48 Poly-Ubiquitin Accumulation IC50 | 0.68 µM | A549 (6h) | [7] |
Signaling Pathways Affected by CB-5083
The inhibition of p97 by CB-5083 has profound effects on cellular signaling, primarily through the induction of the Unfolded Protein Response (UPR).
Caption: Signaling Cascade Following p97 Inhibition by CB-5083.
Conclusion
CB-5083 has been instrumental as a research tool for elucidating the multifaceted roles of p97 in health and disease. Its potent and selective inhibition of p97 has provided a means to probe the consequences of disrupting cellular proteostasis, particularly in the context of cancer and neurodegenerative disorders. While its clinical development has faced challenges, the insights gained from studies using CB-5083 continue to inform the development of next-generation p97 inhibitors and other therapeutic strategies targeting protein homeostasis.
References
- CB-5083 | p97 AAA ATPase Inhibitor | CAS 1542705-92-9. Selleck Chemicals. [URL: https://www.selleckchem.com/products/cb-5083.html]
- Cb-5083 | C24H23N5O2 | CID 73051434. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cb-5083]
- Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570889/]
- Pharmacodynamics of first-in-class p97 inhibitors that disrupt protein homeostasis in cancer. American Society of Clinical Oncology. [URL: https://ascopubs.org/doi/abs/10.1200/JCO.2018.36.15_suppl.e14569]
- Efficacy of Vcp/p97 Inhibitor, CB-5339, Alone and in Combinations Against High-Risk AML, Including Those with Genetic Lesion in TP53. ASH Publications. [URL: https://ashpublications.org/blood/article/140/Supplement%201/9009/493406/Efficacy-of-Vcp-p97-Inhibitor-CB-5339-Alone-and]
- Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36678229/]
- A Phase 1 Trial of the p97 Inhibitor CB-5339 in Patients With Advanced Solid Tumors and Lymphomas. Precision Health. [URL: https://precision.health.umich.edu/clinical-trials/NCT04223299/]
- p97 | Inhibitors. MedchemExpress.com. [URL: https://www.medchemexpress.com/targets/p97.html]
- CB-5083 (CAS Number: 1542705-92-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/19311/cb-5083]
- CB 5083 | p97 ATPase. Tocris Bioscience. [URL: https://www.tocris.com/products/cb-5083_6054]
- Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Molecular Pharmacology. [URL: https://molpharm.aspetjournals.org/content/95/4/364]
- Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.951559/full]
- CB-5083 | p97 AAA ATPase/VCP Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/cb-5083.html]
- p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5392003/]
- Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26565920/]
- p97/VCP inhibition causes excessive MRE11-dependent DNA end resection promoting cell killing after ionizing radiation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184013/]
- A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8456514/]
- PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/19311.pdf]
- Pharmacodynamics of first-in-class p97 inhibitors that disrupt protein homeostasis in cancer. | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/325492211_Pharmacodynamics_of_first-in-class_p97_inhibitors_that_disrupt_protein_homeostasis_in_cancer]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. p97/VCP inhibition causes excessive MRE11-dependent DNA end resection promoting cell killing after ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
